

Application Notes: Bis-aminooxy-PEG in Hydrogel Formation for Tissue Engineering

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Compound of Interest

Compound Name: *Bis-aminooxy-PEG1*

Cat. No.: *B1667425*

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Introduction

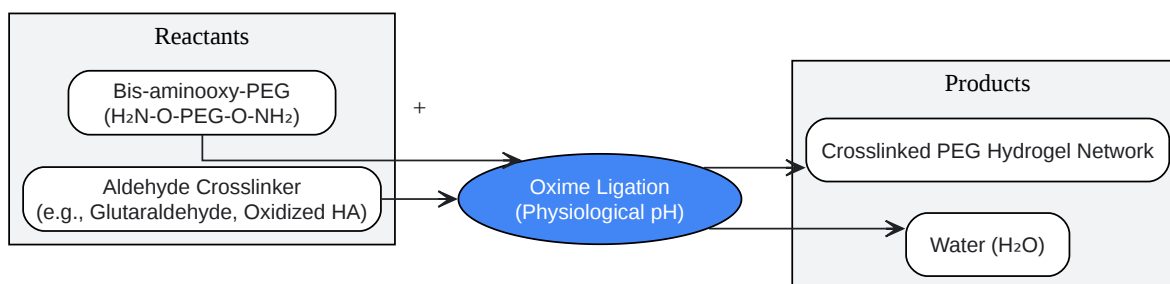
Hydrogels are three-dimensional, water-swollen polymer networks widely used as scaffolds in tissue engineering and for 3D cell culture.^{[1][2][3]} Poly(ethylene glycol) (PEG) is a highly utilized synthetic polymer for these applications due to its biocompatibility, bio-inertness, and tunable properties.^{[1][2]} A key strategy for forming PEG hydrogels is "click chemistry," which involves reactions that are fast, efficient, and biocompatible.

Among these, oxime ligation stands out as an ideal method for hydrogel formation in the presence of cells and other biological molecules. This reaction occurs between an aminooxy group (-O-NH₂) and an aldehyde (-CHO) or ketone (-C=O) group, forming a stable oxime bond (-O-N=C-) with water as the only byproduct. Bis-aminooxy-PEG, a PEG molecule functionalized with at least two aminooxy groups, serves as a versatile crosslinker precursor. When mixed with a polymer containing aldehyde or ketone groups, it rapidly forms a hydrogel network under physiologically mild conditions without the need for a catalyst, making it exceptionally suitable for encapsulating live cells.

The properties of these hydrogels, such as mechanical stiffness, gelation rate, and water content, can be precisely controlled, allowing for the creation of microenvironments that mimic native soft tissues.

Mechanism of Hydrogel Formation: Oxime Ligation

The formation of the hydrogel is based on oxime click chemistry. A bis-aminoxy-PEG molecule reacts with a crosslinker containing at least two aldehyde or ketone functionalities. This reaction is orthogonal to most biological functional groups, ensuring that the crosslinking chemistry does not adversely affect encapsulated cells or proteins. The resulting oxime bond is stable under physiological conditions.



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Caption: Oxime ligation reaction between bis-aminoxy-PEG and an aldehyde crosslinker.

Data Summary

The physicochemical properties of bis-aminoxy-PEG hydrogels can be tuned by altering the formulation parameters, such as the weight percent (wt%) of the PEG precursor and the molar ratio of aldehyde to aminoxy groups (r-ratio).

Table 1: Mechanical and Physical Properties of Oxime-Linked PEG Hydrogels

PEG wt%	r-ratio (aldehyde/aminooxy)	Storage Modulus (G')	Water Content (%)	Swelling Ratio	Reference
3%	0.7	258 Pa	99.26 ± 0.08	1.76 ± 0.07	
3%	1.0	-	98.49 ± 0.14	1.09 ± 0.02	
7%	1.0	4196 Pa	-	-	
10%	-	0.3 - 15 kPa*	-	-	

Note: This range was achieved by varying pH and catalyst concentration.

Table 2: Gelation Kinetics

Precursor System	pH	Gelation Time	Reference
Aminooxy-PEG + Glutaraldehyde	6.0	~6 minutes	
Aminooxy-PEG + Glutaraldehyde	7.2	~30 minutes	
4-arm Ketone-PEG + 4-arm Aminooxy-PEG	6.0	~20 minutes	

| 4-arm Ketone-PEG + 4-arm Aminooxy-PEG | 7.4 | > 2 hours | |

Experimental Protocols

Protocol 1: Preparation of a Bis-aminooxy-PEG Hydrogel

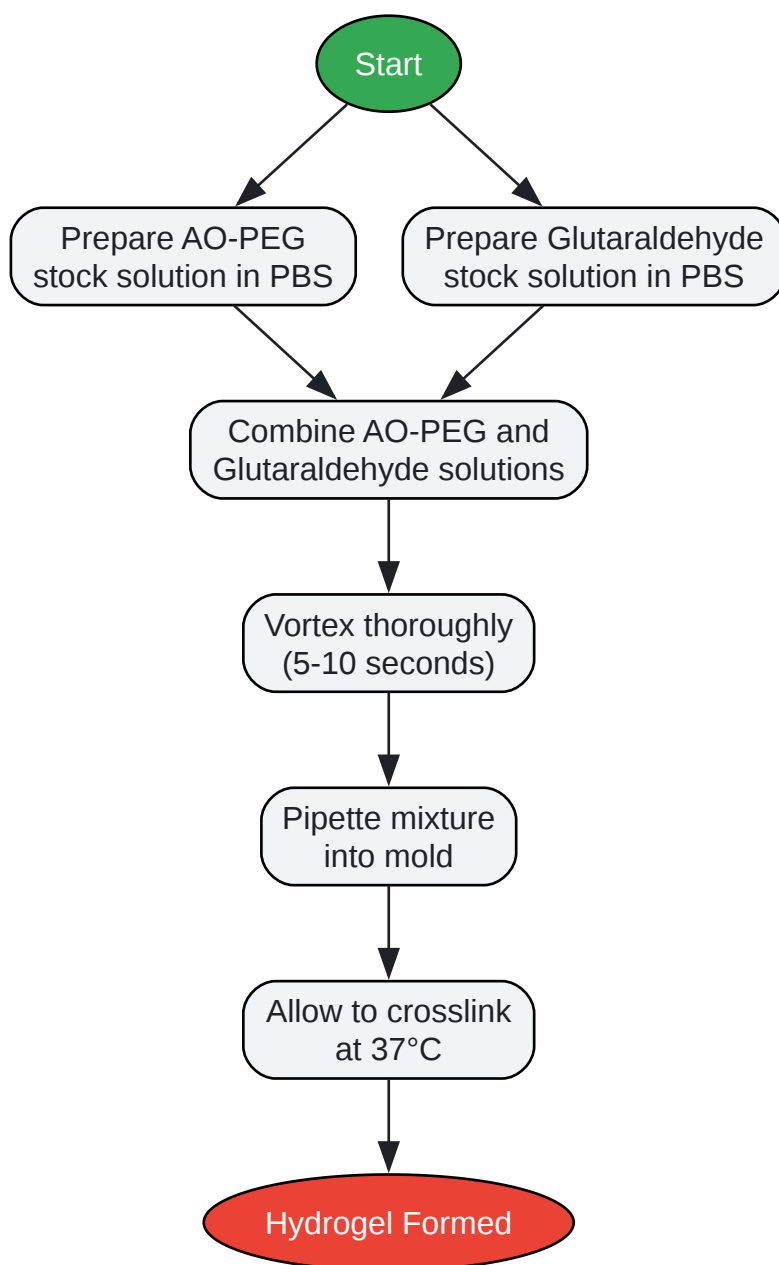
This protocol describes the formation of a 3 wt% PEG hydrogel using an 8-armed aminooxy-PEG (AO-PEG) and glutaraldehyde as a crosslinker, adapted from published methodologies.

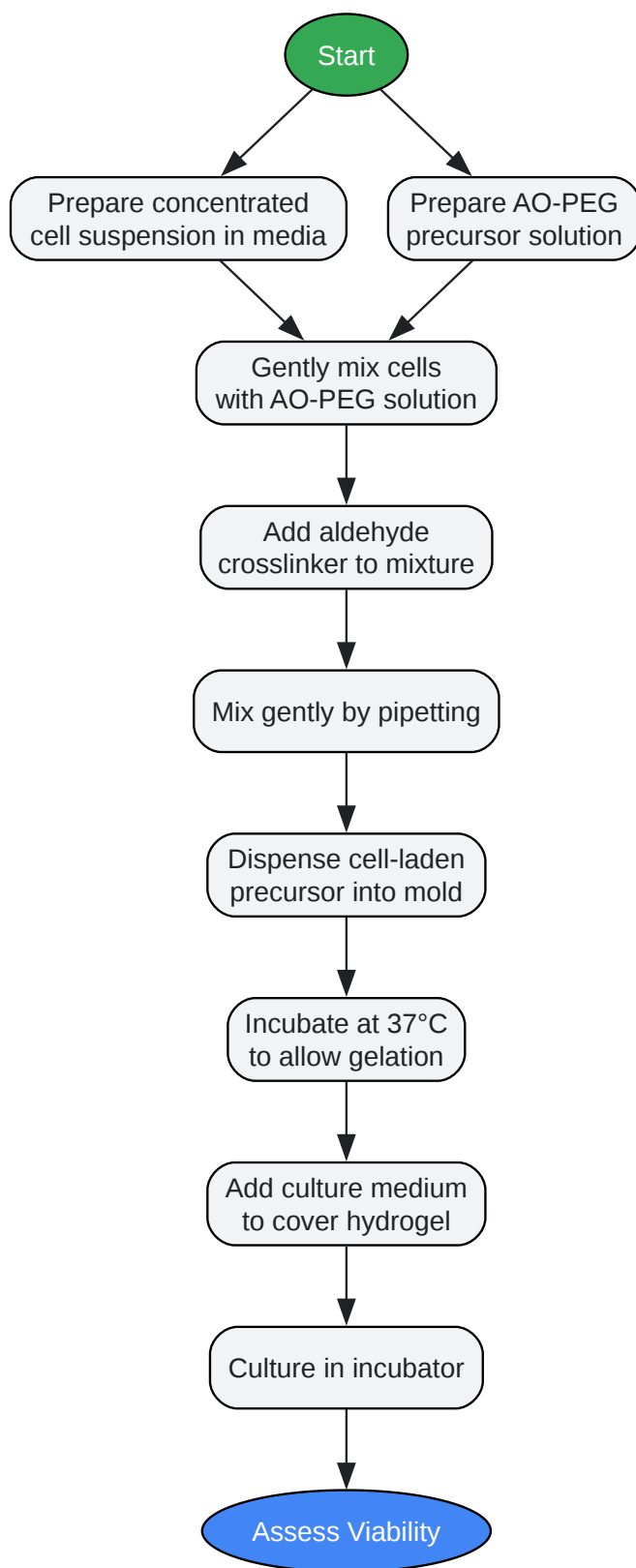
Materials:

- 8-arm Aminoxy-PEG (AO-PEG)
- Glutaraldehyde solution
- Phosphate-Buffered Saline (PBS), pH 7.4
- Sterile microcentrifuge tubes
- Vortex mixer

Procedure:

- Prepare Precursor Stock Solutions:
 - Prepare a stock solution of AO-PEG in PBS (e.g., 6 wt%). Ensure it is completely dissolved by gentle vortexing.
 - Prepare a stock solution of glutaraldehyde in PBS. The concentration will depend on the desired final r-ratio (moles of aldehyde/moles of aminoxy).
- Hydrogel Formation:
 - In a sterile microcentrifuge tube, add the required volume of the AO-PEG stock solution.
 - Add the calculated volume of the glutaraldehyde stock solution to the AO-PEG solution to achieve the final desired concentrations (e.g., 3 wt% AO-PEG) and r-ratio (e.g., 0.7).
 - Immediately and thoroughly mix the solution by vortexing for 5-10 seconds.
 - Pipette the mixed solution into the desired mold or well plate.
 - Allow the hydrogel to crosslink at room temperature or 37°C. Gelation time will vary depending on the pH and precursor concentrations (see Table 2).





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